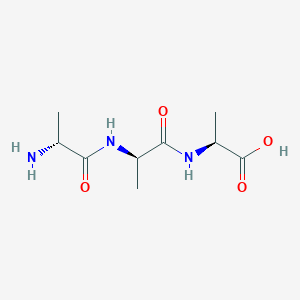
D-Alanyl-D-alanyl-L-alanine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
D-Alanyl-D-alanyl-L-alanine: is a tripeptide composed of two D-alanine molecules and one L-alanine molecule. This compound is significant in the field of biochemistry and microbiology due to its role in bacterial cell wall synthesis. It is a crucial component in the peptidoglycan layer of bacterial cell walls, which provides structural integrity and protection to bacterial cells.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of D-Alanyl-D-alanyl-L-alanine can be achieved through chemical and enzymatic methods. Chemically, it involves the stepwise coupling of protected amino acids followed by deprotection. Enzymatically, it can be synthesized using enzymes such as alanine racemase and D-alanyl-D-alanine ligase.
Industrial Production Methods: Industrial production of this compound often employs microbial fermentation techniques. For instance, recombinant Escherichia coli strains can be engineered to overexpress the necessary enzymes for the biosynthesis of this tripeptide. Optimized fermentation conditions, such as pH, temperature, and nutrient availability, are crucial for maximizing yield .
Chemical Reactions Analysis
Types of Reactions: D-Alanyl-D-alanyl-L-alanine can undergo various chemical reactions, including:
Hydrolysis: Breaking down into individual amino acids.
Oxidation and Reduction: Modifying the functional groups of the amino acids.
Substitution: Replacing one amino acid with another in the peptide chain.
Common Reagents and Conditions:
Hydrolysis: Typically performed under acidic or basic conditions.
Oxidation: Using oxidizing agents like hydrogen peroxide.
Reduction: Using reducing agents such as sodium borohydride.
Major Products: The major products formed from these reactions include individual D-alanine and L-alanine molecules, as well as modified peptides with altered functional groups .
Scientific Research Applications
Chemistry: D-Alanyl-D-alanyl-L-alanine is used in the study of peptide synthesis and enzymatic reactions. It serves as a model compound for understanding peptide bond formation and hydrolysis.
Biology: In microbiology, this tripeptide is essential for studying bacterial cell wall synthesis and the mechanisms of antibiotic resistance. It is a target for antibiotics like vancomycin, which inhibit cell wall synthesis by binding to D-Alanyl-D-alanyl residues.
Medicine: this compound is crucial in the development of new antibiotics. By understanding its role in bacterial cell wall synthesis, researchers can design drugs that target this pathway, potentially overcoming antibiotic resistance.
Industry: In the biotechnology industry, this compound is used in the production of bio-products such as poly-γ-glutamic acid, which has applications in food, pharmaceuticals, and agriculture .
Mechanism of Action
D-Alanyl-D-alanyl-L-alanine exerts its effects primarily through its role in bacterial cell wall synthesis. The compound is incorporated into the peptidoglycan layer, where it forms cross-links between peptide chains, providing structural integrity to the cell wall. Enzymes like D-alanyl-D-alanine ligase catalyze the formation of this tripeptide, which is then used by transpeptidases to cross-link peptidoglycan strands .
Comparison with Similar Compounds
D-Alanyl-D-alanine: A dipeptide involved in bacterial cell wall synthesis.
L-Alanyl-L-alanine: A dipeptide with different stereochemistry, not involved in cell wall synthesis.
D-Alanyl-L-alanine: Another dipeptide with mixed stereochemistry.
Uniqueness: D-Alanyl-D-alanyl-L-alanine is unique due to its specific role in bacterial cell wall synthesis and its involvement in the mechanism of action of certain antibiotics. Unlike other similar compounds, it is a tripeptide that provides a critical link in the peptidoglycan structure, making it a valuable target for antibiotic development .
Properties
CAS No. |
5874-88-4 |
|---|---|
Molecular Formula |
C9H17N3O4 |
Molecular Weight |
231.25 g/mol |
IUPAC Name |
(2S)-2-[[(2R)-2-[[(2R)-2-aminopropanoyl]amino]propanoyl]amino]propanoic acid |
InChI |
InChI=1S/C9H17N3O4/c1-4(10)7(13)11-5(2)8(14)12-6(3)9(15)16/h4-6H,10H2,1-3H3,(H,11,13)(H,12,14)(H,15,16)/t4-,5-,6+/m1/s1 |
InChI Key |
BYXHQQCXAJARLQ-PBXRRBTRSA-N |
Isomeric SMILES |
C[C@H](C(=O)N[C@H](C)C(=O)N[C@@H](C)C(=O)O)N |
Canonical SMILES |
CC(C(=O)NC(C)C(=O)NC(C)C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![N-[4-(4,5-dihydro-1H-imidazol-2-yl)phenyl]-3-[[3-[[4-(4,5-dihydro-1H-imidazol-2-yl)phenyl]carbamoyl]phenyl]carbamoylamino]benzamide](/img/structure/B14724222.png)
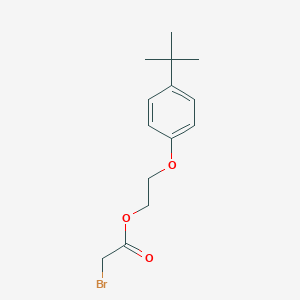
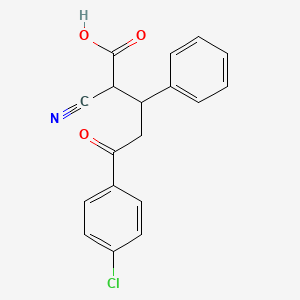

![2,4-Dimethyl-1,5-dioxaspiro[5.5]undecane](/img/structure/B14724242.png)
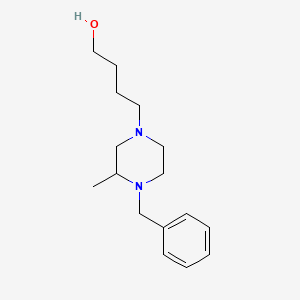
![Ethyl 2-({2-cyano-3-[1-(4-iodophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]acryloyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B14724254.png)
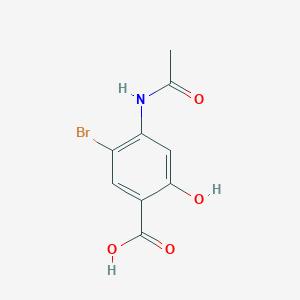

![4-[(E)-(3,4-dimethoxyphenyl)methyleneamino]phenol](/img/structure/B14724269.png)
